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molecular formula C9H9NO3S B8762792 5,6-dimethoxybenzo[d]thiazol-2(3H)-one

5,6-dimethoxybenzo[d]thiazol-2(3H)-one

Cat. No. B8762792
M. Wt: 211.24 g/mol
InChI Key: VRUMJOKNGWXXFO-UHFFFAOYSA-N
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Patent
US04353919

Procedure details

19.7 gm (82 mmols) of 5,6-dimethoxy-2-ethoxybenzothiazole were dissolved in 500 ml of ethanol and admixed dropwise at the boiling point with 64 ml of concentrated aqueous hydrochloric acid. After refluxing the mixture for 3 hours, the solvent was evaporated. The residue was recrystallized from methanol. 8.1 gm (48% of theory) of 5,6-dimethoxy-2(3H)-benzothiazolone having a melting point of 191° C. were obtained.
Name
5,6-dimethoxy-2-ethoxybenzothiazole
Quantity
19.7 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
64 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4]([O:15][CH3:16])=[CH:5][C:6]2[S:10][C:9]([O:11]CC)=[N:8][C:7]=2[CH:14]=1.Cl>C(O)C>[CH3:1][O:2][C:3]1[C:4]([O:15][CH3:16])=[CH:5][C:6]2[S:10][C:9](=[O:11])[NH:8][C:7]=2[CH:14]=1

Inputs

Step One
Name
5,6-dimethoxy-2-ethoxybenzothiazole
Quantity
19.7 g
Type
reactant
Smiles
COC=1C(=CC2=C(N=C(S2)OCC)C1)OC
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
64 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After refluxing the mixture for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
COC=1C(=CC2=C(NC(S2)=O)C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 8.1 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 46.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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